

The Evolutionary Divergence and Functional Significance of Kiss2 Gene Paralogs: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Kiss1 gene and its peptide product, kisspeptin, revolutionized our understanding of reproductive neuroendocrinology. Subsequent research revealed the existence of a paralogous gene, Kiss2, in many non-mammalian vertebrates, adding a layer of complexity to the kisspeptin signaling system. This technical guide provides an in-depth exploration of the evolutionary history, functional divergence, and signaling mechanisms of Kiss2 gene paralogs. We present a comprehensive overview of the current state of knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes to serve as a valuable resource for researchers and professionals in the field.

Introduction: The Kisspeptin System and the Emergence of Kiss2

The kisspeptin system, comprising the peptide ligands and their cognate G protein-coupled receptor (GPCR), GPR54 (also known as Kiss1r), is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function in vertebrates. Initially identified for its role in suppressing tumor metastasis, kisspeptin was later found to be essential



for the onset of puberty and the regulation of gonadotropin-releasing hormone (GnRH) secretion.

While mammals possess a single Kiss1 gene, studies in non-mammalian vertebrates uncovered a second kisspeptin gene, Kiss2. The emergence of these paralogs is a result of whole-genome duplication events that occurred early in vertebrate evolution.[1][2][3] This dual kisspeptin system in many fish, amphibians, and reptiles suggests a diversification of function and regulation that has been shaped by lineage-specific gene loss and retention events.[1][4] [5][6] Understanding the nuances of the Kiss1 and Kiss2 paralogs is crucial for a comprehensive view of reproductive control across the vertebrate phylum and may offer novel avenues for therapeutic intervention in reproductive disorders.

Evolutionary Significance of Kiss2 Gene Paralogs

The evolutionary history of the Kiss gene family is characterized by both parallel evolution and divergent fates across different vertebrate lineages. It is believed that two rounds of whole-genome duplication in an early vertebrate ancestor gave rise to multiple Kiss gene paralogs.[1] [2][3][7] Subsequent, independent gene loss events have resulted in the varied repertoire of Kiss1 and Kiss2 genes observed in extant species.[1][3]

For instance, most mammals, including humans, have lost the Kiss2 gene, retaining only Kiss1. [4] In contrast, many teleost fish possess both Kiss1 and Kiss2, while some, like the pufferfish, have only Kiss2.[4][8] Birds appear to have lost both Kiss1 and Kiss2 genes.[5][9] This differential retention and loss suggest that the functional importance of each paralog varies among species and that in some lineages, one paralog may have become redundant or its function subsumed by the other. The study of species with both genes provides a unique opportunity to understand the processes of subfunctionalization and neofunctionalization of duplicated genes.

Quantitative Data Summary

The functional divergence of Kiss1 and Kiss2 is reflected in their differential gene expression, receptor binding affinities, and physiological potencies. The following tables summarize key quantitative data from various studies.



Table 1: Relative Gene Expression of kiss1 and kiss2 in

Teleost Fish (aRT-PCR)

Species	Tissue/Brain Region	Relative Expression Levels	Reference
Zebrafish (Danio rerio)	Brain	kiss1 expressed in habenula; kiss2 in hypothalamus	[4]
Brain	Estradiol increases mRNA of kiss1, kiss2, and gpr54-2	[4]	
Striped Bass (Morone saxatilis)	Brain	kiss1 and gpr54-1 levels consistently lower than kiss2 and gpr54-2	[10]
Chub Mackerel (Scomber japonicus)	Brain (Male)	kiss1 and kiss2 maximal during immature to early spermiation periods	[7]
Brain (Female)	kiss2 maximal at the start of the vitellogenic period	[7]	
Grass Puffer (Takifugu niphobles)	Brain & Pituitary	Kiss2 and Kiss1r mRNA elevated during the spawning period	[8]
Turbot (Scophthalmus maximus)	Brain & Gonad	kiss2 highly expressed; kiss1 also present	[1]
European Sea Bass (Dicentrarchus labrax)	Hypothalamus (Male)	High kiss2 expression during mid-recrudescence	[11]



Table 2: Comparative Potency of Kiss1 and Kiss2

Peptides

Species	Assay	Relative Potency	Reference
Zebrafish (Danio rerio)	LHβ and FSHβ mRNA expression	Kiss2 significantly increased expression, Kiss1 did not	[4]
Sea Bass (Dicentrarchus labrax)	LH and FSH secretion	Kiss2 had higher potency than Kiss1	[4]
Goldfish (Carassius auratus)	Serum LH levels	Kiss1 increased levels, Kiss2 did not	[4]
Striped Bass (Morone saxatilis)	Plasma LH levels (Prepubertal)	Kiss1 less potent than Kiss2	[10]
Plasma LH levels (Recrudescence)	Kiss1 more potent than Kiss2	[10]	
Chub Mackerel (Scomber japonicus)	Pituitary fshβ and lhβ transcripts (ICV injection)	Kiss2-12 significantly increased expression, Kiss1-15 did not	[7][12]

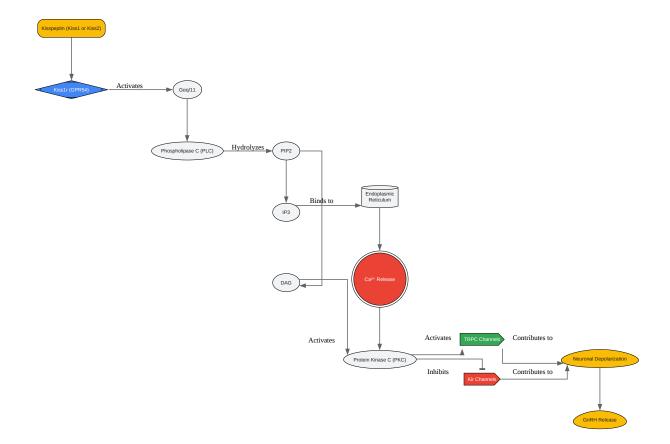
Signaling Pathways

Kisspeptins exert their effects by binding to the G protein-coupled receptor, GPR54 (Kiss1r). While some species possess multiple Kiss1r paralogs, the canonical signaling pathway is initiated through the coupling of the receptor to the $G\alpha q$ subunit of the heterotrimeric G protein. This activation leads to a cascade of intracellular events culminating in neuronal depolarization and the release of neurotransmitters, most notably GnRH.

Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[15][16] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[15][16] These events lead to the modulation of ion channel activity, including the opening of transient receptor



potential canonical (TRPC) channels and the inhibition of inwardly rectifying potassium (Kir) channels, resulting in membrane depolarization.[13][14]





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Kisspeptin Signaling Pathway

Key Experimental Protocols

The study of Kiss2 gene paralogs and their function relies on a variety of molecular and physiological techniques. Below are detailed methodologies for several key experiments.

In Situ Hybridization for kiss mRNA Localization

This protocol is used to visualize the anatomical location of kiss1 and kiss2 expressing neurons in the brain.

Methodology:

- Tissue Preparation:
 - Anesthetize and perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
 - Dissect the brain and post-fix in 4% PFA overnight at 4°C.
 - Cryoprotect the brain by incubating in a series of sucrose solutions (e.g., 10%, 20%, 30%)
 in PBS until it sinks.
 - Embed the brain in a suitable medium (e.g., OCT) and freeze.
 - Cut frozen sections (e.g., 20 μm) on a cryostat and mount on charged slides.
- Probe Synthesis:
 - Linearize plasmids containing the kiss1 or kiss2 cDNA sequence.
 - Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes using an in vitro transcription kit.
- Hybridization:

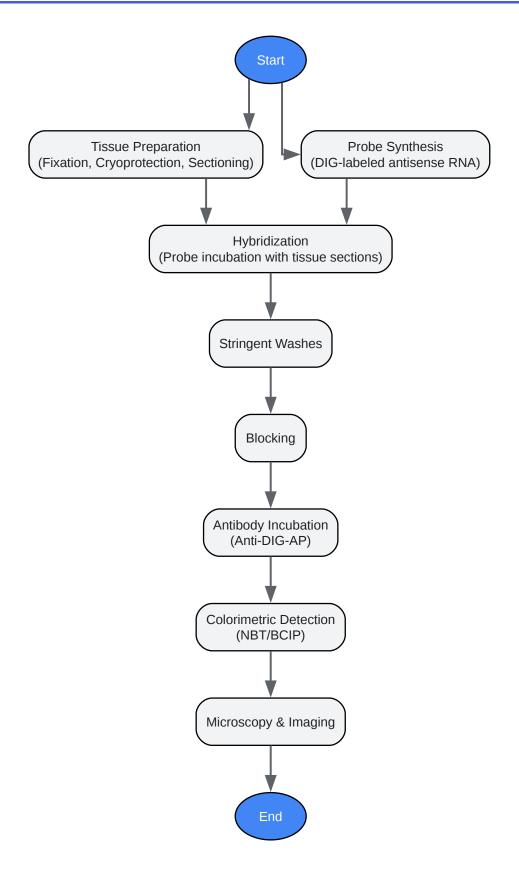
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- Treat sections with proteinase K to improve probe penetration.
- Prehybridize sections in hybridization buffer.
- Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 65°C) in a humidified chamber.
- Washing and Detection:
 - Perform a series of stringent washes to remove non-specifically bound probe.
 - Block non-specific antibody binding sites.
 - Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase,
 AP).
 - Wash to remove unbound antibody.
 - Develop the color reaction using a substrate for the enzyme (e.g., NBT/BCIP for AP).
- · Imaging:
 - Mount coverslips and visualize the signal using a bright-field microscope.





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In Situ Hybridization Workflow



Generation of kiss Gene Knockouts using TALENs in Zebrafish

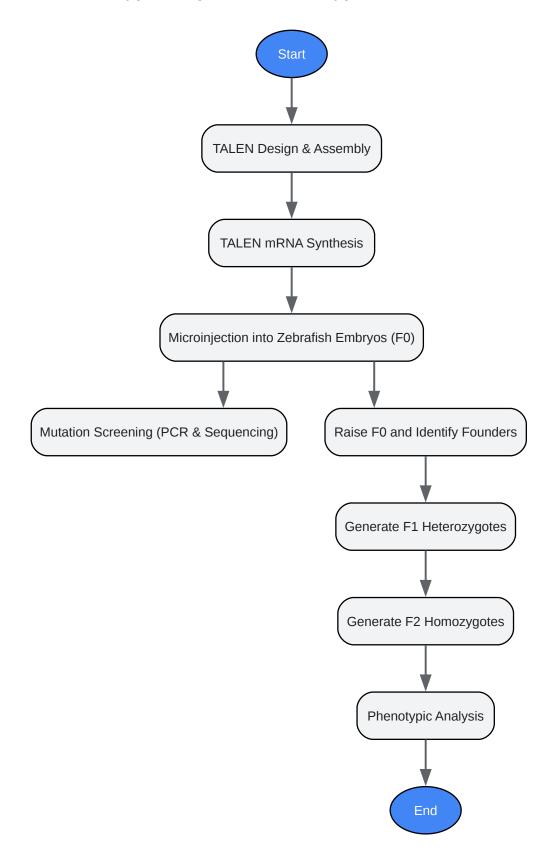
This protocol allows for the functional investigation of kiss1 and kiss2 by creating loss-of-function mutations.[16][17]

Methodology:

- TALEN Design and Assembly:
 - Design TALEN pairs targeting a specific exon of the kiss1 or kiss2 gene.
 - Assemble the TALEN constructs using a Golden Gate assembly kit.
- · mRNA Synthesis:
 - Linearize the TALEN plasmids.
 - Synthesize capped and polyadenylated TALEN mRNAs using an in vitro transcription kit.
- · Microinjection:
 - Inject the TALEN mRNAs into one-cell stage zebrafish embryos.
- Mutation Screening:
 - At 24-48 hours post-fertilization, extract genomic DNA from a pool of injected embryos.
 - Use PCR to amplify the target region and sequence the products to confirm the presence of mutations.
- Raising Founders and Establishing Mutant Lines:
 - Raise the injected embryos (F0 generation) to adulthood.
 - Outcross F0 fish with wild-type fish to identify founders that transmit the mutation to the F1 generation.



- Sequence the F1 progeny to identify heterozygotes.
- Intercross F1 heterozygotes to generate F2 homozygous mutants.





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TALEN-mediated Gene Knockout Workflow

Luciferase Reporter Assay for Kisspeptin Receptor Activation

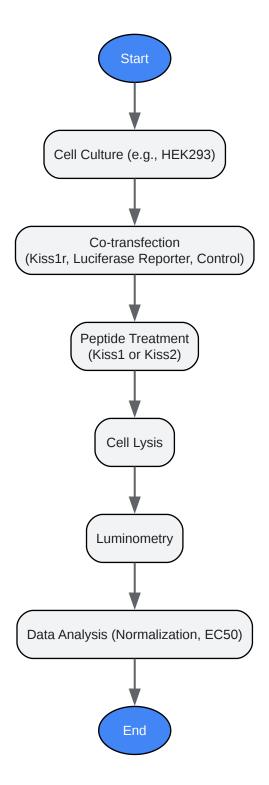
This in vitro assay quantifies the activation of Kiss1r by Kiss1 and Kiss2 peptides.

Methodology:

- Cell Culture and Transfection:
 - Culture a suitable cell line (e.g., HEK293, COS-7) in appropriate media.
 - Co-transfect the cells with three plasmids:
 - An expression vector for the Kiss1r.
 - A reporter plasmid containing a luciferase gene downstream of a response element (e.g., Serum Response Element, SRE).
 - A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
- Peptide Treatment:
 - After allowing for receptor expression, starve the cells in serum-free media.
 - Treat the cells with varying concentrations of Kiss1 or Kiss2 peptides.
- Cell Lysis and Luciferase Measurement:
 - Lyse the cells to release the luciferase enzymes.
 - Measure the activity of both the experimental and control luciferases using a luminometer and appropriate substrates.
- Data Analysis:



- Normalize the experimental luciferase activity to the control luciferase activity.
- Plot the normalized activity against the peptide concentration to determine the EC50 value.



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Luciferase Reporter Assay Workflow

Implications for Drug Development

The existence of Kiss2 and the functional differences between Kiss1 and Kiss2 present both challenges and opportunities for drug development. In therapeutic areas targeting the kisspeptin system, such as in reproductive medicine and oncology, the species-specific presence and function of Kiss2 must be considered when using animal models. For instance, a drug targeting the kisspeptin system that is effective in a fish model possessing both Kiss1 and Kiss2 may have a different efficacy in humans, who only have Kiss1.

Furthermore, the differential potencies and receptor interactions of Kiss1 and **Kiss2 peptides** could inspire the design of paralog-selective agonists and antagonists. Such compounds would be invaluable research tools to dissect the specific roles of each paralog and could potentially lead to more targeted therapies with fewer off-target effects. The detailed understanding of the structure-function relationships of both Kiss1 and **Kiss2 peptides** is therefore a critical area for future research.

Conclusion

The discovery of the Kiss2 gene paralog has significantly expanded our understanding of the complexity and evolutionary plasticity of the kisspeptin system. The differential expression, potency, and evolutionary retention of Kiss1 and Kiss2 highlight their distinct and, in some cases, overlapping roles in the regulation of reproduction across vertebrates. For researchers and drug development professionals, a thorough appreciation of the evolutionary significance and functional divergence of these paralogs is essential for the accurate interpretation of data from animal models and for the design of novel therapeutic strategies targeting the kisspeptin signaling pathway. This technical guide provides a foundational resource to aid in these endeavors, summarizing the current knowledge and providing detailed methodologies for the continued exploration of this fascinating and critical neuroendocrine system.

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